An In-depth Technical Guide to 2-Fluoro-6-nitrophenol: Properties, Structure, and Applications in Scientific Research
An In-depth Technical Guide to 2-Fluoro-6-nitrophenol: Properties, Structure, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and a nitro group on a benzene ring, imparts a distinct reactivity profile that is highly sought after in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of 2-Fluoro-6-nitrophenol, offering field-proven insights for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
The strategic placement of electron-withdrawing (fluoro and nitro) and electron-donating (hydroxyl) groups on the aromatic ring governs the unique chemical behavior of 2-Fluoro-6-nitrophenol.
Core Structure
The molecule consists of a phenol backbone with a fluorine atom at the 2-position and a nitro group at the 6-position. This ortho-substitution pattern creates significant steric and electronic effects that influence its reactivity and physical properties.
Caption: Molecular structure of 2-Fluoro-6-nitrophenol.
Physicochemical Data Summary
The physical and chemical properties of 2-Fluoro-6-nitrophenol are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 1526-17-6 | [2] |
| Molecular Formula | C₆H₄FNO₃ | [2] |
| Molecular Weight | 157.10 g/mol | [2] |
| Appearance | Light yellow to yellow or orange crystalline powder | [3] |
| Melting Point | 90-95 °C | [3] |
| Boiling Point | 201.5 ± 20.0 °C (Predicted) | [1] |
| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.67 ± 0.24 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Soluble in methanol. | [4] |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
Part 2: Spectroscopic Profile
A thorough understanding of the spectroscopic characteristics of 2-Fluoro-6-nitrophenol is essential for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton, with coupling patterns influenced by the fluorine atom.
¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.
Note: Specific, experimentally verified NMR data with peak assignments was not available in the searched literature. Researchers should acquire their own analytical data for definitive characterization.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3200-3600 (broad) | Hydroxyl group |
| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H bonds |
| C=C stretch (aromatic) | ~1450-1600 | Benzene ring |
| N-O stretch (asymmetric) | ~1500-1550 | Nitro group |
| N-O stretch (symmetric) | ~1335-1385 | Nitro group |
| C-F stretch | ~1100-1300 | Carbon-fluorine bond |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR). Data available on PubChem suggests an ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): m/z ≈ 157.0175
-
Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂), hydroxyl group (OH), or other characteristic cleavages of the aromatic ring.
Data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 157.[2]
Part 3: Synthesis and Reactivity
The synthetic utility of 2-Fluoro-6-nitrophenol stems from its carefully orchestrated reactivity, which allows for selective transformations at various positions on the aromatic ring.
Synthesis Protocol: Regioselective ortho-Nitration of 2-Fluorophenol
While the nitration of 2-fluorophenol often yields a mixture of ortho and para isomers, with the para isomer being the major product, specific conditions can favor ortho-nitration.[5] A method utilizing cerium (IV) ammonium nitrate (CAN) has been shown to be effective for the regioselective ortho-nitration of certain phenols.[6]
Experimental Protocol:
-
To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 1.1 eq) in water dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-6-nitrophenol.
Causality Behind Experimental Choices:
-
Cerium (IV) Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant that can facilitate the nitration of phenols under mild conditions, often with high regioselectivity.
-
Sodium Bicarbonate (NaHCO₃): The mild base is used to deprotonate the phenol, increasing its nucleophilicity and reactivity towards the nitrating agent.
Caption: Workflow for the synthesis of 2-Fluoro-6-nitrophenol.
Reactivity Profile
The interplay between the hydroxyl, fluoro, and nitro groups dictates the reactivity of 2-Fluoro-6-nitrophenol in various chemical transformations.
Electrophilic Aromatic Substitution:
The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The nitro group is a strong deactivating group and a meta-director. The combined effect of these substituents makes the aromatic ring generally electron-deficient and less susceptible to electrophilic attack compared to phenol. However, the strong directing effect of the hydroxyl group can still facilitate substitution at the para-position (C4).
Nucleophilic Aromatic Substitution (SNAr):
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This makes 2-Fluoro-6-nitrophenol an excellent substrate for SNAr reactions, allowing for the facile displacement of the fluoride ion by a variety of nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Part 4: Applications in Drug Development and Medicinal Chemistry
The unique structural and reactivity features of 2-Fluoro-6-nitrophenol make it a valuable intermediate in the synthesis of biologically active molecules.[4] The introduction of a fluorinated nitrophenol moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Anti-inflammatory and Analgesic Drugs: As a substituted phenol, it can serve as a precursor for compounds with cyclooxygenase (COX) inhibitory activity.[1]
-
Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of 2-Fluoro-6-nitrophenol can be leveraged in the design of new anti-infective agents.[4]
-
Enzyme Inhibitors: The reactive nature of the compound allows for its incorporation into scaffolds designed to interact with the active sites of various enzymes.
The ability to perform SNAr reactions on 2-Fluoro-6-nitrophenol provides a straightforward route to introduce diverse functionalities, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-6-nitrophenol.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid generating dust.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
2-Fluoro-6-nitrophenol is a versatile and valuable building block for synthetic chemists, particularly those in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, is paramount for its successful application in the synthesis of novel and complex molecules.
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